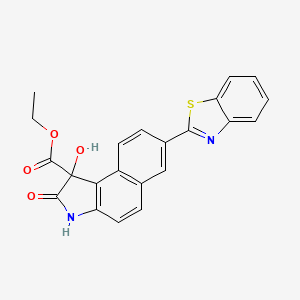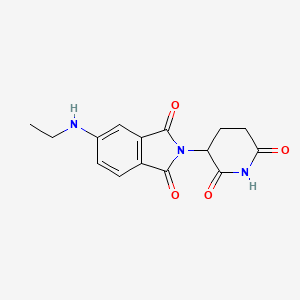
Chdi-180R
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chdi-180R: is a radioligand used in positron emission tomography (PET) imaging, specifically designed for the quantification of cerebral aggregated mutant huntingtin (mHTT) protein in the brain. This compound is particularly significant in the study of Huntington’s disease, a neurodegenerative disorder caused by a trinucleotide expansion in the HTT gene .
Vorbereitungsmethoden
The synthesis of Chdi-180R involves the incorporation of the radioactive isotope carbon-11 into the molecular structure. The preparation typically includes the following steps:
Analyse Chemischer Reaktionen
Chdi-180R undergoes several chemical reactions, primarily during its synthesis and radiolabeling:
Substitution Reactions: The incorporation of carbon-11 typically involves nucleophilic substitution reactions where a leaving group in the precursor molecule is replaced by the radioactive isotope.
Oxidation and Reduction: These reactions may be involved in the preparation of the precursor molecule, depending on the specific synthetic route used.
Wissenschaftliche Forschungsanwendungen
Chdi-180R has several important applications in scientific research:
Drug Development: By enabling the visualization of mHTT aggregates, this compound aids in the evaluation of therapeutic interventions aimed at reducing these aggregates.
Basic Neuroscience Research: The compound is also used to study the distribution and kinetics of mHTT in the brain, contributing to a better understanding of the underlying mechanisms of neurodegeneration.
Wirkmechanismus
Chdi-180R exerts its effects by binding selectively to mHTT aggregates in the brain. The radiolabeled compound emits positrons, which are detected by PET imaging to create detailed images of the brain. This allows researchers to quantify the amount and distribution of mHTT aggregates, providing a proxy for target engagement and therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Chdi-180R is unique in its high affinity and selectivity for mHTT aggregates compared to other protein aggregates such as amyloid and tau. Similar compounds include:
Fluorine-18 Radioligands: These compounds are also used in PET imaging but involve a different radioactive isotope, fluorine-18, which has a longer half-life compared to carbon-11.
This compound stands out due to its promising kinetic properties and suitability for in vivo imaging of mHTT in humans .
Eigenschaften
CAS-Nummer |
1883792-80-0 |
|---|---|
Molekularformel |
C19H16N4O4 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
6-[5-[(5-methoxypyridin-2-yl)methoxy]-1,3-benzoxazol-2-yl]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C19H16N4O4/c1-23-18(24)8-6-15(22-23)19-21-16-9-13(5-7-17(16)27-19)26-11-12-3-4-14(25-2)10-20-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
GKFOHSAOICRNJW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=CC(=N1)C2=NC3=C(O2)C=CC(=C3)OCC4=NC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



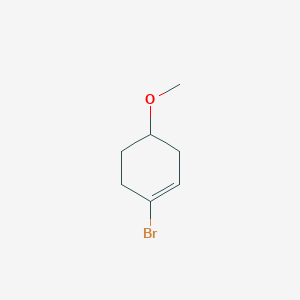
![trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B13911539.png)
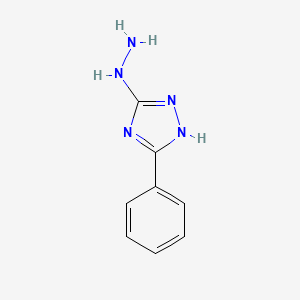
![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)
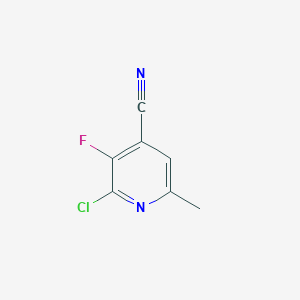
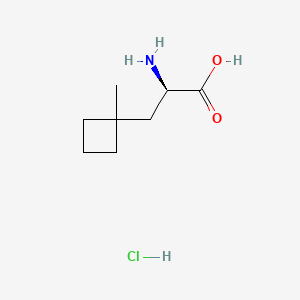
![[(3aR,6R,6aR)-4-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B13911574.png)
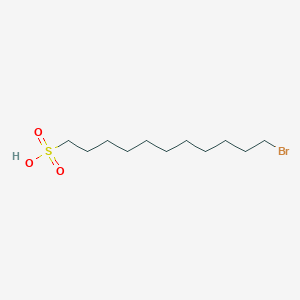
![(2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B13911582.png)
![5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13911585.png)
![7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B13911597.png)
